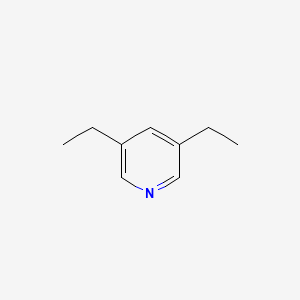

3,5-Diethylpyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3,5-diethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-3-8-5-9(4-2)7-10-6-8/h5-7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVPSRHNNQVBLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CN=C1)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40480226 | |

| Record name | 3,5-diethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699-25-2 | |

| Record name | 3,5-diethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40480226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 3,5-Diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and data for 3,5-diethylpyridine are limited. This guide provides the available information on this compound and supplements it with data on the closely related and well-studied analogue, 3,5-dimethylpyridine (B147111), for comparative and contextual purposes.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine (B92270) family. It features a six-membered aromatic ring containing one nitrogen atom, with ethyl groups substituted at the 3 and 5 positions. While its analogue, 3,5-dimethylpyridine (also known as 3,5-lutidine), is a well-documented and industrially significant compound, particularly as a key intermediate in the synthesis of the proton pump inhibitor Omeprazole, information regarding this compound is sparse.[1][2] This guide aims to consolidate the known information on this compound and provide a theoretical framework for its synthesis based on established pyridine synthesis methodologies.

Physicochemical and Spectroscopic Properties

Quantitative data for this compound is not widely available. The table below summarizes the known properties of this compound and provides a more comprehensive list of properties for the analogous compound, 3,5-dimethylpyridine, for reference.

Table 1: Physicochemical Properties

| Property | This compound | 3,5-Dimethylpyridine |

| Molecular Formula | C₉H₁₃N | C₇H₉N[3] |

| Molecular Weight | 135.21 g/mol | 107.15 g/mol [3] |

| Boiling Point | 205 °C | 169-170 °C[4] |

| Melting Point | Not Available | -9 °C |

| Density | Not Available | 0.939 g/mL at 25 °C |

| Flash Point | 89 °C | 53 °C[5] |

| Solubility | Not Available | Slightly soluble in water; soluble in organic solvents like ethanol (B145695) and ether.[3][6] |

| Refractive Index | Not Available | n20/D 1.504 |

| Vapor Pressure | Not Available | 1.5 mmHg at 20 °C |

Spectroscopic Data

Anticipated Spectroscopic Features for this compound (based on 3,5-dimethylpyridine data):

-

¹H NMR: Signals corresponding to the aromatic protons on the pyridine ring and the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃).

-

¹³C NMR: Resonances for the aromatic carbons of the pyridine ring and the two distinct carbons of the ethyl groups.

-

IR Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring and alkyl groups, and C=N and C=C stretching vibrations of the pyridine ring.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (135.21 g/mol ).

Synthesis of 3,5-Disubstituted Pyridines

While specific experimental protocols for the synthesis of this compound are not detailed in the available literature, established methods for pyridine synthesis can be adapted. The Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation are two classical and versatile methods for preparing substituted pyridines.

Hantzsch Pyridine Synthesis (Theoretical Approach for this compound)

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849).[7][8] The initial product is a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine.

To synthesize this compound via the Hantzsch method, one would theoretically use a β-ketoester containing an ethyl group, such as ethyl 3-oxopentanoate.

Proposed Reactants:

-

An aldehyde (e.g., formaldehyde)

-

Two equivalents of ethyl 3-oxopentanoate

-

A nitrogen source (e.g., ammonia or ammonium (B1175870) acetate)

-

An oxidizing agent (e.g., nitric acid, ferric chloride)[7]

Reaction Steps:

-

Knoevenagel Condensation: Reaction of the aldehyde with one equivalent of the β-ketoester.

-

Enamine Formation: Reaction of the second equivalent of the β-ketoester with ammonia.

-

Michael Addition: The enamine adds to the product of the Knoevenagel condensation.

-

Cyclization and Dehydration: Intramolecular condensation to form the dihydropyridine ring.

-

Oxidation: Aromatization of the dihydropyridine to the final pyridine product.

Guareschi-Thorpe Condensation (Theoretical Approach for this compound)

The Guareschi-Thorpe condensation is another method for synthesizing substituted pyridines. It typically involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of ammonia.[9][10]

To synthesize a precursor to this compound, one could potentially use ethyl cyanoacetate (B8463686) and a β-diketone with ethyl groups, such as 3,5-heptanedione.

Proposed Reactants:

-

Ethyl cyanoacetate

-

3,5-Heptanedione

-

Ammonia

Reaction Steps:

-

The reaction involves the condensation of the reactants, leading to the formation of a substituted 2-hydroxypyridine (B17775) derivative.

-

Further chemical modifications would be necessary to arrive at this compound.

Experimental Protocols (General Procedures for Related Syntheses)

As no specific protocols for this compound were found, a general procedure for the synthesis of a related compound, 3,5-dicarbethoxy-2,6-dimethylpyridine (a Hantzsch product), is provided below to illustrate the experimental conditions typically employed.

Table 2: Example Experimental Protocol for Hantzsch Pyridine Synthesis

| Step | Procedure |

| 1. Initial Reaction | To 500 g of freshly distilled ethyl acetoacetate (B1235776) in a 1-L flask, cooled in an ice bath, add 152 g of 40% aqueous formaldehyde (B43269) solution and 20-25 drops of diethylamine. Keep the mixture cold for six hours, then let it stand at room temperature for 40-45 hours.[11] |

| 2. Oxidation | To 200 g of the resulting ester in a 5-L flask, add a mixture of 270 g of water, 72 g of concentrated nitric acid, and 78 g of concentrated sulfuric acid. Cautiously heat the flask while swirling. The oxidation should be complete in 10-15 minutes.[11] |

| 3. Isolation | After the reaction, add 500 cc of water and 500 g of chopped ice. Make the solution strongly alkaline with ammonium hydroxide. Filter the precipitated 3,5-dicarbethoxy-2,6-dimethylpyridine with suction.[11] |

| 4. Purification | Dry the precipitate on a porous plate and then distill under reduced pressure.[11] |

Note: This protocol is for a dimethyl-substituted pyridine and would require significant modification and optimization for the synthesis of this compound, including the substitution of starting materials as previously discussed.

Applications and Role in Drug Development

There is no specific information in the searched literature on the applications of this compound in drug development or other industries. However, its structural analog, 3,5-dimethylpyridine, has significant applications:

-

Pharmaceutical Intermediate: It is a crucial building block in the multi-step synthesis of Omeprazole, a widely used medication for treating acid-related disorders.[1][2]

-

Agrochemicals: It serves as an intermediate in the production of various agrochemicals.[3][6]

-

Corrosion Inhibitors: It is used in the synthesis of corrosion inhibitors.[2]

-

Catalysis and Solvents: 3,5-Dimethylpyridine can be used as a catalyst in certain reactions and as a high-temperature solvent.[6][12]

Given the utility of the 3,5-disubstituted pyridine scaffold in pharmaceuticals, it is plausible that this compound could be explored as a building block in medicinal chemistry for the development of new chemical entities. The ethyl groups, in comparison to methyl groups, would confer different properties, such as increased lipophilicity, which could be leveraged in drug design.

Conclusion

This compound is a pyridine derivative for which there is a notable lack of comprehensive scientific data. While its physicochemical properties are not well-documented, its synthesis can be theoretically approached through established methodologies like the Hantzsch pyridine synthesis and the Guareschi-Thorpe condensation, using appropriate ethyl-containing precursors. The extensive applications of its close analog, 3,5-dimethylpyridine, particularly in the pharmaceutical industry, suggest a potential, though currently unexplored, utility for this compound as a building block in organic synthesis and drug discovery. Further research is required to fully characterize this compound and elucidate its potential applications.

References

- 1. Synthesis of 15 N-labelled 3,5-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innospk.com [innospk.com]

- 3. 3,5-Dimethyl Pyridine (3,5-Lutidine) – Properties, Uses, Safety, and Supply from China Manufacturer | High-Purity Chemical Supplier [pipzine-chem.com]

- 4. fishersci.com [fishersci.com]

- 5. echemi.com [echemi.com]

- 6. CAS 591-22-0: 3,5-Dimethylpyridine | CymitQuimica [cymitquimica.com]

- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 8. chemtube3d.com [chemtube3d.com]

- 9. Guareschi-Thorpe Condensation [drugfuture.com]

- 10. Guareschi-Thorpe Condensation [drugfuture.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. EP0929523A1 - Preparation of 3,5-lutidine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Chemical Structure and Bonding of 3,5-Diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical structure and bonding of 3,5-diethylpyridine. Due to a notable scarcity of direct experimental data for this specific compound, this guide leverages comparative analysis with the closely related and well-documented 3,5-dimethylpyridine (B147111). It also incorporates predicted data from computational models to offer a comprehensive understanding of its molecular geometry, spectroscopic signatures, and chemical reactivity. This document is intended to serve as a valuable resource for professionals in research and drug development who are interested in the application of substituted pyridines.

Introduction

This compound is a heterocyclic organic compound belonging to the pyridine (B92270) family. The pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom, and in this derivative, ethyl groups are substituted at the 3 and 5 positions. While its close analog, 3,5-dimethylpyridine (3,5-lutidine), is well-characterized and utilized in various chemical syntheses, specific experimental data on this compound is limited in publicly accessible literature. This guide aims to bridge this gap by providing a thorough analysis based on available information and computational predictions.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 699-25-2 | [1][2] |

| Molecular Formula | C9H13N | [1] |

| Molecular Weight | 135.21 g/mol | [1] |

| Predicted Boiling Point | 208 °C | [1] |

| Predicted Density | 0.9227 g/cm³ | [1] |

| Predicted pKa | 5.92 ± 0.20 | [1] |

| Canonical SMILES | CCC1=CC(=CN=C1)CC | [1] |

Molecular Structure and Bonding

The chemical structure of this compound consists of a pyridine ring with ethyl groups attached to the carbon atoms at positions 3 and 5. The pyridine ring is aromatic, with delocalized π-electrons across the six-membered ring. The nitrogen atom in the ring is sp² hybridized and possesses a lone pair of electrons in an sp² orbital, which is responsible for the basicity of the compound.

Due to the lack of direct experimental crystallographic data for this compound, the bond lengths and angles are inferred from computational models and by analogy to 3,5-dimethylpyridine. The C-C and C-N bond lengths within the pyridine ring are expected to be intermediate between single and double bonds, characteristic of an aromatic system. The C-C bonds of the ethyl substituents will be typical single bonds.

A diagram illustrating the key structural features and bonding is provided below.

Caption: Molecular structure of this compound highlighting the aromatic core and substituents.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons and the protons of the ethyl groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | s | 2H | H2, H6 |

| ~7.4 | s | 1H | H4 |

| ~2.6 | q | 4H | -CH₂- (ethyl) |

| ~1.2 | t | 6H | -CH₃ (ethyl) |

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (ppm) | Assignment |

| ~148 | C2, C6 |

| ~138 | C3, C5 |

| ~135 | C4 |

| ~25 | -CH₂- (ethyl) |

| ~14 | -CH₃ (ethyl) |

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | C-H stretching (aromatic) |

| ~2970-2850 | C-H stretching (aliphatic) |

| ~1600, 1480 | C=C and C=N stretching (aromatic ring) |

| ~1460, 1380 | C-H bending (aliphatic) |

| ~800 | C-H out-of-plane bending (aromatic) |

Reactivity and Coordination Chemistry

The reactivity of this compound is largely governed by the properties of the pyridine ring and the influence of the two electron-donating ethyl groups.

-

Basicity: The lone pair of electrons on the nitrogen atom makes this compound a Brønsted-Lowry base, capable of accepting a proton. The electron-donating nature of the ethyl groups is expected to increase the electron density on the nitrogen atom, making it slightly more basic than pyridine itself.

-

Electrophilic Aromatic Substitution: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the activating ethyl groups will direct incoming electrophiles to the C4 position.

-

Nucleophilic Aromatic Substitution: The pyridine ring is more susceptible to nucleophilic attack than benzene, particularly at the C2 and C6 positions.

-

Coordination Chemistry: As a ligand, this compound can coordinate to metal centers through its nitrogen atom, forming a variety of coordination complexes. The steric bulk of the ethyl groups at the 3 and 5 positions is less significant than substituents at the 2 and 6 positions, allowing for relatively unhindered coordination. This makes it a potentially useful ligand in catalysis and materials science. The coordination chemistry of substituted pyridines is a vast field, with applications in the development of catalysts, functional materials, and metallodrugs.

Experimental Protocols

Due to the absence of specific published experimental protocols for the synthesis of this compound, a general method based on the well-established Hantzsch pyridine synthesis is proposed here. This method is a versatile approach for the synthesis of substituted pyridines.

General Synthesis of this compound via Hantzsch Synthesis

Materials:

-

Ethyl acetoacetate (B1235776)

-

Oxidizing agent (e.g., nitric acid, manganese dioxide)

-

Solvent (e.g., ethanol)

Procedure:

-

In a round-bottom flask, combine two equivalents of ethyl acetoacetate, one equivalent of propionaldehyde, and an excess of ammonium hydroxide in a suitable solvent such as ethanol.

-

Reflux the mixture for several hours. The reaction involves the initial formation of an enamine from ethyl acetoacetate and ammonia, followed by a Michael addition with a second molecule of ethyl acetoacetate and condensation with propionaldehyde to form a 1,4-dihydropyridine (B1200194) intermediate.

-

After the initial reaction is complete, cool the mixture and add an oxidizing agent to aromatize the dihydropyridine (B1217469) ring to the pyridine ring.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel or by distillation to obtain pure this compound.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, to confirm its identity and purity. The obtained spectra should be compared with the predicted data provided in this guide.

Logical Relationships in Structural Analysis

The following diagram illustrates the logical workflow for understanding the structure and bonding of this compound, starting from its basic identification to its detailed electronic and geometric properties.

Caption: Logical workflow for the structural and bonding analysis of this compound.

Conclusion

This technical guide has provided a detailed, albeit largely predictive, analysis of the chemical structure and bonding of this compound. By leveraging data from its close analog, 3,5-dimethylpyridine, and employing computational predictions, a comprehensive profile of its properties has been assembled. This information is intended to be a foundational resource for researchers and professionals, enabling further investigation and application of this and similar substituted pyridine compounds in various fields of chemical science. The provided general synthetic protocol offers a starting point for its preparation and subsequent experimental validation of the properties outlined in this guide.

References

physical and chemical properties of 3,5-diethylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylpyridine is a substituted pyridine (B92270) derivative with the chemical formula C₉H₁₃N. As a member of the pyridine family, its chemical behavior is influenced by the electron-withdrawing nature of the nitrogen atom in the aromatic ring, as well as the electron-donating effects of the two ethyl groups. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with available information on its synthesis and potential applications, to support its use in research and development.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. It is important to note that some reported values, particularly the melting point, show inconsistencies in the literature and should be approached with caution.

Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₃N | N/A |

| Molecular Weight | 135.21 g/mol | N/A |

| Boiling Point | 205 - 208 °C | [1][2] |

| Melting Point | 180-181 °C (Note: This value is likely for a derivative or salt and is unusually high for this compound) | [2] |

| Density | 0.919 - 0.9227 g/cm³ | [1][2] |

| Flash Point | 89 °C | [1] |

Chemical Properties

| Property | Value | Source(s) |

| pKa (Predicted) | 5.92 ± 0.20 | [2] |

| Solubility | Soluble in many organic solvents. | [3] |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain, with many databases providing information for the more common 3,5-dimethylpyridine. However, a mass spectrum has been reported.

-

Mass Spectrum: A mass spectrum for this compound is available and can be used for its identification.

Synthesis and Purification

Detailed experimental protocols for the synthesis of this compound are not readily found in open-access literature. However, general methods for the synthesis of 3,5-dialkylpyridines can be adapted. One common approach is a variation of the Hantzsch pyridine synthesis or other condensation reactions involving aldehydes, ketones, and an ammonia (B1221849) source.

A general workflow for the synthesis and purification of a substituted pyridine like this compound is outlined below.

Reactivity

The reactivity of the pyridine ring is largely dictated by the electronegative nitrogen atom, which makes it less susceptible to electrophilic aromatic substitution compared to benzene. The ethyl groups at the 3 and 5 positions are electron-donating, which can slightly activate the ring towards electrophilic attack compared to unsubstituted pyridine. The nitrogen atom possesses a lone pair of electrons, making this compound basic and nucleophilic. It can readily react with acids to form salts and with alkyl halides to form quaternary pyridinium (B92312) salts.

Applications in Drug Development and Research

While specific applications of this compound in drug development are not extensively documented in publicly available literature, substituted pyridines are a crucial class of compounds in medicinal chemistry. They are found in a wide range of pharmaceuticals and are known to exhibit diverse biological activities. Given its structure, this compound could serve as a valuable intermediate or building block for the synthesis of more complex molecules with potential therapeutic properties.

The general importance of the substituted pyridine scaffold in drug discovery is illustrated in the following diagram, highlighting its role in targeting various biological pathways.

Experimental Protocols

Safety Information

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Characterization of 3,5-Diethylpyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods used to characterize the heterocyclic aromatic compound 3,5-diethylpyridine. Due to the limited availability of direct spectroscopic data for this compound in public databases, this guide utilizes data from the closely related analogue, 3,5-dimethylpyridine (B147111), to predict and interpret the spectral features of this compound. The underlying principles and expected variations are discussed in detail to provide a robust framework for researchers.

Introduction

This compound is a substituted pyridine (B92270) derivative with potential applications in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its use in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy are indispensable tools for this purpose. This guide presents the expected spectroscopic data for this compound and provides detailed experimental protocols for its characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted and literature-based spectroscopic data for this compound, with comparative data from 3,5-dimethylpyridine where applicable.

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound and Comparative Data for 3,5-Dimethylpyridine.

| Proton | Predicted Chemical Shift (ppm) for this compound (in CDCl₃) | Reported Chemical Shift (ppm) for 3,5-Dimethylpyridine (in CDCl₃) [1] | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | ~8.3 | 8.2 | s | - |

| H-4 | ~7.4 | 7.1 | s | - |

| -CH₂- | ~2.6 | - | q | ~7.6 |

| -CH₃ | ~1.2 | 2.3 (for -CH₃) | t | ~7.6 |

Note: The chemical shifts for the aromatic protons in this compound are expected to be similar to those in 3,5-dimethylpyridine due to the similar electronic environment of the pyridine ring. The ethyl group signals will present as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound and Comparative Data for 3,5-Dimethylpyridine.

| Carbon | Predicted Chemical Shift (ppm) for this compound (in CDCl₃) | Reported Chemical Shift (ppm) for 3,5-Dimethylpyridine (in CDCl₃) [2] |

| C-2, C-6 | ~148 | 147.2 |

| C-3, C-5 | ~138 | 132.4 |

| C-4 | ~137 | 137.0 |

| -CH₂- | ~25 | - |

| -CH₃ | ~14 | 18.2 (for -CH₃) |

Note: The aromatic carbon signals are predicted to be in a similar range. The ethyl group will introduce two new signals for the methylene and methyl carbons.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Pyridine Derivatives.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Reference Wavenumber (cm⁻¹) for 3,5-Dimethylpyridine [3][4] |

| Aromatic C-H Stretch | 3100-3000 | 3050-3000 |

| Aliphatic C-H Stretch | 2975-2850 | 2980-2860 |

| C=C and C=N Ring Stretching | 1600-1450 | 1580, 1460 |

| C-H Bending | 1470-1370 | 1450, 1380 |

| Ring Bending | ~800-700 | ~750 |

Note: The IR spectrum is expected to be dominated by the characteristic vibrations of the pyridine ring and the aliphatic C-H bonds of the ethyl groups.

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data for this compound.

| Parameter | Predicted Value for this compound | Reported Value for 3,5-Dimethylpyridine [5] |

| Molecular Formula | C₉H₁₃N | C₇H₉N |

| Molecular Weight | 135.21 g/mol | 107.15 g/mol |

| Exact Mass | 135.1048 Da | 107.0735 Da |

| Major Fragment Ions (m/z) | 120 ([M-CH₃]⁺), 106 ([M-C₂H₅]⁺) | 106 ([M-H]⁺), 92 ([M-CH₃]⁺) |

Note: The molecular ion peak will be the most prominent feature. Fragmentation will likely involve the loss of methyl and ethyl radicals from the parent ion.

UV-Vis Spectroscopy

Table 5: Predicted UV-Vis Absorption Maxima (λ_max) for this compound.

| Solvent | Predicted λ_max (nm) | Reported λ_max (nm) for 3,5-Dimethylpyridine [6] | Transition |

| Ethanol/Methanol (B129727) | ~260-270 | ~265 | π → π |

| Hexane/Cyclohexane | ~255-265 | ~260 | π → π |

Note: Aromatic compounds like pyridine derivatives exhibit characteristic absorption bands in the UV region due to π → π transitions.[7][8] The position of the absorption maximum can be slightly influenced by the solvent.*

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[9]

Sample Preparation: [9]

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Ensure complete dissolution by gentle vortexing.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters: [9]

-

Pulse Program: Standard 1D proton pulse sequence (e.g., zg30).

-

Number of Scans: 16-64 (depending on sample concentration).

-

Relaxation Delay (d1): 1-5 seconds.

-

Acquisition Time (AQ): ≥ 3 seconds.

-

Spectral Width (SW): ~16 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Standard 1D carbon pulse sequence with proton decoupling (e.g., zgpg30).

-

Number of Scans: 1024 or more (due to lower natural abundance of ¹³C).

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Spectral Width (SW): ~200-240 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR): [10]

-

Ensure the ATR crystal is clean.

-

Place a small amount of liquid this compound directly onto the ATR crystal.

-

Acquire the background spectrum (air).

-

Acquire the sample spectrum.

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Processing:

-

Perform a background subtraction.

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS): [11]

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

-

If necessary, add a small amount of formic acid (0.1%) to the final solution to promote protonation for positive ion mode analysis.

Acquisition Parameters (ESI-MS):

-

Ionization Mode: Positive.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-350 °C.

Data Processing:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties.

Instrumentation: UV-Vis spectrophotometer.

Sample Preparation: [12]

-

Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane) at a known concentration (e.g., 1 mg/mL).

-

Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.2 and 0.8 at the λ_max.

-

Use the same solvent as a blank for baseline correction.

Acquisition Parameters: [12]

-

Wavelength Range: 200-400 nm.

-

Scan Speed: Medium.

-

Slit Width: 1.0 nm.

Data Processing:

-

Perform a baseline correction using the solvent blank.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Calculate the molar absorptivity (ε) if the concentration and path length are known.

Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic characterization of a small molecule like this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

Caption: Relationship between molecular structure and spectroscopic data.

References

- 1. spectrabase.com [spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. Pyridine, 3,5-dimethyl- [webbook.nist.gov]

- 4. Pyridine, 3,5-dimethyl- [webbook.nist.gov]

- 5. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. repository.up.ac.za [repository.up.ac.za]

- 8. fiveable.me [fiveable.me]

- 9. benchchem.com [benchchem.com]

- 10. amherst.edu [amherst.edu]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. engineering.purdue.edu [engineering.purdue.edu]

An In-Depth Technical Guide to the 1H and 13C NMR Spectral Assignment of 3,5-Diethylpyridine

This guide provides a comprehensive overview of the methodologies and data interpretation required for the complete ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral assignment of 3,5-diethylpyridine. Tailored for researchers, scientists, and professionals in drug development, this document outlines the predicted spectral data, detailed experimental protocols for key one-dimensional and two-dimensional NMR experiments, and a logical workflow for spectral assignment.

Predicted NMR Spectral Data

Due to the limited availability of experimental NMR data for this compound in publicly accessible databases, the following ¹H and ¹³C NMR chemical shifts have been predicted based on the analysis of the closely related compound, 3,5-dimethylpyridine, and established substituent effects in pyridine (B92270) systems. These values serve as a robust starting point for the experimental assignment.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2, H-6 | ~8.3 | Singlet | - |

| H-4 | ~7.4 | Singlet | - |

| -CH₂- | ~2.6 | Quartet | ~7.6 |

| -CH₃ | ~1.2 | Triplet | ~7.6 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2, C-6 | ~148 |

| C-3, C-5 | ~138 |

| C-4 | ~134 |

| -CH₂- | ~25 |

| -CH₃ | ~14 |

Experimental Protocols

For a definitive structural elucidation, a suite of NMR experiments is recommended. The following are generalized protocols that may require optimization based on the specific instrumentation used.

Sample Preparation

-

Dissolution: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Filtration: Filter the resulting solution into a clean, standard 5 mm NMR tube to a height of about 4-5 cm.

1D NMR Spectroscopy

-

¹H NMR: This is the foundational experiment to identify the number and types of protons.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: 0-12 ppm

-

-

-

¹³C NMR: This experiment identifies the number and electronic environments of the carbon atoms.

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

-

Acquisition Parameters:

-

Number of Scans: 1024 or more, depending on concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

2D NMR Spectroscopy

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings through bonds, typically over two to three bonds.[1][2][3][4]

-

Pulse Sequence: A standard COSY-90 or DQF-COSY pulse sequence.[3]

-

Procedure:

-

Acquire a standard ¹H NMR spectrum to determine the spectral width.[1]

-

Set up the 2D experiment with the determined spectral width in both dimensions.

-

The number of increments in the indirect dimension will determine the resolution.

-

-

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[5][6][7][8][9][10]

-

Pulse Sequence: A standard phase-sensitive gradient-selected HSQC pulse sequence.

-

Procedure:

-

Optimize the ¹H and ¹³C spectral widths from the 1D spectra.

-

The experiment is proton-detected, offering high sensitivity.[5]

-

-

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, and sometimes further.[5][7][10][11][12][13][14]

-

Pulse Sequence: A standard gradient-selected HMBC pulse sequence.

-

Procedure:

-

Set the spectral widths for both the proton and carbon dimensions.

-

Optimize the long-range coupling delay (typically 50-100 ms) to observe correlations for the expected J-couplings (e.g., 4-10 Hz).

-

-

Spectral Assignment Workflow

The complete and unambiguous assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved by following a logical workflow.

Caption: A logical workflow for the elucidation of the structure of this compound using NMR spectroscopy.

Predicted 2D NMR Correlations

The following diagram illustrates the expected key correlations in the COSY and HMBC spectra of this compound, which are crucial for the unambiguous assignment of the ethyl groups and their position on the pyridine ring.

Caption: Diagram illustrating the key through-bond COSY and HMBC correlations for this compound.

Interpretation of Spectra

-

¹H NMR: The proton spectrum is expected to show a triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂) protons, characteristic of an ethyl group. The aromatic region should display two singlets corresponding to the protons at the 2,6- and 4-positions of the pyridine ring.

-

¹³C NMR: The carbon spectrum will show five distinct signals. The chemical shifts will differentiate between the aromatic carbons and the aliphatic carbons of the ethyl groups.

-

COSY: A cross-peak between the methylene and methyl proton signals will confirm the presence of the ethyl group spin system.

-

HSQC: This spectrum will definitively link the proton signals of the ethyl groups to their corresponding carbon signals. For instance, the quartet at ~2.6 ppm will correlate with the carbon signal at ~25 ppm.

-

HMBC: This is the key experiment for placing the ethyl groups on the pyridine ring. The methylene protons (~2.6 ppm) are expected to show correlations to the C-2/C-6 and C-4 carbons of the pyridine ring, confirming their attachment at the C-3 and C-5 positions.

By systematically applying these NMR techniques and interpreting the resulting data, a complete and confident assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved. This detailed structural information is invaluable for quality control, reaction monitoring, and the characterization of novel compounds in a drug discovery and development pipeline.

References

- 1. nmr.ucdavis.edu [nmr.ucdavis.edu]

- 2. nmr.oxinst.com [nmr.oxinst.com]

- 3. nmr.ceitec.cz [nmr.ceitec.cz]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 6. Practical aspects of real‐time pure shift HSQC experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. HSQC – Revealing the direct-bonded proton-carbon instrument — Nanalysis [nanalysis.com]

- 9. 2D 1H-13C HSQC [nmr.chem.ucsb.edu]

- 10. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 11. Gradient Enhanced HMBC [nmr.chem.ucsb.edu]

- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]

- 13. TUTORIAL: 2D HMBC EXPERIMENT [imserc.northwestern.edu]

- 14. www2.chem.wisc.edu [www2.chem.wisc.edu]

In-depth Technical Guide to the Thermal Stability of 3,5-Diethylpyridine

Disclaimer: As of late 2025, a comprehensive search of publicly available scientific literature, including peer-reviewed journals and chemical databases, reveals a notable absence of specific experimental data on the thermal stability of 3,5-diethylpyridine. No thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or detailed pyrolysis studies for this specific compound have been published.

Therefore, this technical guide has been developed to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals. It provides a theoretical framework for the anticipated thermal behavior of this compound based on the known properties of related alkylpyridines. Furthermore, it outlines detailed, standardized experimental protocols for determining its thermal stability and presents hypothetical data in the format expected from such analyses.

Introduction to the Thermal Stability of Alkylpyridines

Pyridine (B92270) and its alkyl derivatives are fundamental heterocyclic scaffolds in pharmaceuticals, agrochemicals, and materials science. The thermal stability of these compounds is a critical parameter, influencing their synthesis, purification, storage, and safe handling, particularly at elevated temperatures. Thermal decomposition can lead to loss of product, generation of hazardous byproducts, and potentially runaway reactions.

This compound, a disubstituted pyridine, is expected to exhibit thermal stability influenced by the C-C bonds of the ethyl groups and the C-N and C-C bonds within the aromatic ring. The degradation pathways are likely initiated by the homolytic cleavage of the C-C bond between the ethyl group and the pyridine ring, due to its lower bond dissociation energy compared to the bonds within the aromatic system.

Hypothetical Thermal Decomposition Data

The following tables present hypothetical, yet realistic, quantitative data that would be obtained from the experimental protocols described in Section 3.0. These values are based on typical ranges observed for other alkylpyridines and are intended for illustrative purposes.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Conditions |

| Onset Decomposition Temperature (Tonset) | 350 °C | 10 °C/min, N2 atmosphere |

| Peak Decomposition Temperature (Tpeak) | 375 °C | 10 °C/min, N2 atmosphere |

| Endset Decomposition Temperature | 420 °C | 10 °C/min, N2 atmosphere |

| Mass Loss at Tpeak | ~ 50% | 10 °C/min, N2 atmosphere |

| Residue at 600 °C | < 5% | 10 °C/min, N2 atmosphere |

| Melting Point (DSC) | Not Applicable (Liquid at RT) | 10 °C/min, N2 atmosphere |

| Boiling Point (DSC) | ~190-195 °C | 10 °C/min, N2 atmosphere |

Table 2: Hypothetical Kinetic Parameters for the Thermal Decomposition of this compound (determined by the Ozawa-Flynn-Wall method)

| Conversion (%) | Activation Energy (kJ/mol) |

| 10 | 150 |

| 20 | 155 |

| 30 | 160 |

| 40 | 165 |

| 50 | 170 |

Table 3: Hypothetical Major Pyrolysis Products of this compound Identified by GC-MS

| Retention Time (min) | Compound Name | Proposed Fragmentation Origin |

| 5.2 | Pyridine | Dealkylation |

| 6.8 | 3-Ethylpyridine | Loss of one ethyl group |

| 8.1 | 3-Vinylpyridine | Dehydrogenation of an ethyl group |

| 10.5 | 3,5-Divinylpyridine | Dehydrogenation of both ethyl groups |

| 12.3 | Benzene | Ring rearrangement/fragmentation |

| 15.0 | Toluene | Ring rearrangement/fragmentation |

Detailed Experimental Protocols

The following sections detail the standard methodologies for a comprehensive evaluation of the thermal stability of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC 3+)

-

High-purity nitrogen (99.999%)

-

Aluminum or platinum sample pans

-

Microbalance

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Tare an empty TGA sample pan.

-

Using a micropipette, dispense 5-10 mg of this compound into the tared pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature continuously.

-

For kinetic analysis, repeat the experiment using different heating rates (e.g., 5, 15, and 20 °C/min).

Differential Scanning Calorimetry (DSC)

Objective: To determine endothermic and exothermic transitions, such as boiling and decomposition, and to measure the heat flow associated with these events.

Apparatus:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3+)

-

High-purity nitrogen (99.999%)

-

Hermetically sealed aluminum pans

-

Crimping press

Procedure:

-

Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Tare an empty hermetically sealed aluminum pan.

-

Dispense 2-5 mg of this compound into the pan and hermetically seal it.

-

Prepare an empty, hermetically sealed pan to be used as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 50 mL/min.

-

Heat the sample from ambient temperature to 450 °C at a heating rate of 10 °C/min.

-

Record the heat flow as a function of temperature.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of this compound.

Apparatus:

-

Pyrolyzer (e.g., Frontier Lab Multi-Shot Pyrolyzer) interfaced with a Gas Chromatograph-Mass Spectrometer (GC-MS)

-

High-purity helium (99.999%)

-

Deactivated stainless steel pyrolysis sample cups

-

GC capillary column suitable for separating aromatic and aliphatic compounds (e.g., DB-5ms)

Procedure:

-

Place a small, accurately weighed amount (approx. 0.1-0.5 mg) of this compound into a pyrolysis sample cup.

-

Place the sample cup into the pyrolyzer autosampler.

-

Set the pyrolysis temperature to the Tpeak determined by TGA (hypothetically 375 °C).

-

Set the GC oven temperature program (e.g., initial temperature of 40 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min).

-

Set the MS to scan a mass range of m/z 35-550.

-

Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC-MS system.

-

Analyze the resulting chromatogram and mass spectra to identify the degradation products by comparing them to a spectral library (e.g., NIST).

Visualizations

Experimental Workflow for Thermal Analysis

Caption: Workflow for TGA and DSC analysis of this compound.

Pyrolysis-GC-MS Experimental Workflow

An In-depth Technical Guide to the Coordination Chemistry of 3,5-Diethylpyridine

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Published research specifically detailing the coordination chemistry of 3,5-diethylpyridine is limited. This guide leverages available data on its close structural analog, 3,5-dimethylpyridine (B147111) (3,5-lutidine), to provide a comprehensive overview of its expected coordination behavior, synthesis, and characterization. The data for 3,5-dimethylpyridine complexes is presented as a strong predictive model for the coordination chemistry of this compound.

Introduction to this compound in Coordination Chemistry

This compound is a substituted pyridine (B92270) ligand that, like other pyridine derivatives, acts as a Lewis base, donating its lone pair of electrons from the nitrogen atom to a metal center. The presence of two ethyl groups at the 3 and 5 positions of the pyridine ring introduces specific steric and electronic effects that influence its coordination properties. These alkyl groups are electron-donating, which increases the electron density on the pyridine nitrogen, making it a stronger Lewis base compared to unsubstituted pyridine. However, the steric bulk of the ethyl groups, while not as significant as substituents at the 2 and 6 positions, can still play a role in the geometry and stability of the resulting metal complexes. The study of such ligands is crucial for the rational design of metal complexes with tailored properties for applications in catalysis, materials science, and drug development.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes with this compound is expected to follow general protocols for the coordination of pyridine-type ligands to metal salts. A common method involves the direct reaction of the ligand with a metal halide or other suitable metal precursor in an appropriate solvent.

The following protocol is a generalized procedure for the synthesis of a transition metal complex with a 3,5-dialkylpyridine ligand, based on the successful synthesis of related compounds.

Materials:

-

Metal salt (e.g., CuBr₂, CoCl₂, Ni(NO₃)₂)

-

This compound

-

Anhydrous solvent (e.g., ethanol, acetonitrile, methanol)

Procedure:

-

In a clean, dry flask, dissolve the metal salt in the chosen anhydrous solvent with gentle heating and stirring until fully dissolved.

-

In a separate flask, dissolve a stoichiometric amount of this compound (typically a 2:1 or 4:1 ligand-to-metal molar ratio) in the same solvent.

-

Slowly add the ligand solution to the metal salt solution with continuous stirring.

-

The reaction mixture may be refluxed for several hours to ensure complete reaction. The progress of the reaction can be monitored by observing color changes or the formation of a precipitate.

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid complex is collected by filtration.

-

The crude product is washed with a small amount of cold solvent to remove any unreacted starting materials and then dried under vacuum.

-

For single crystal growth suitable for X-ray diffraction, the purified solid can be recrystallized from an appropriate solvent system, often by slow evaporation or vapor diffusion.

Structural Analysis and Quantitative Data

Due to the lack of published crystal structures for this compound complexes, we present the crystallographic data for the analogous complex, catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido], as a representative example of a 3,5-dialkylpyridine coordination compound.[1] This structure features bibromide-bridged chains of copper(II) ions, with each copper atom also coordinated to two 3,5-dimethylpyridine ligands.[1]

Table 1: Selected Crystallographic Data for [CuBr₂(C₇H₉N)₂]n [1]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₈Br₂CuN₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.4231 (3) |

| b (Å) | 16.2797 (5) |

| c (Å) | 11.2384 (4) |

| β (°) | 109.284 (1) |

| V (ų) | 1625.54 (9) |

| Z | 4 |

| Selected Bond Lengths (Å) | |

| Cu—N1 | 2.019 (2) |

| Cu—N2 | 2.023 (2) |

| Cu—Br1 | 2.4571 (4) |

| Cu—Br2 | 2.4630 (4) |

| Selected Bond Angles (°) | |

| N1—Cu—N2 | 178.22 (9) |

| N1—Cu—Br1 | 90.81 (7) |

| N2—Cu—Br1 | 89.41 (7) |

| N1—Cu—Br2 | 89.20 (7) |

| N2—Cu—Br2 | 90.57 (7) |

| Br1—Cu—Br2 | 178.89 (2) |

Data extracted from the crystallographic information file for catena-poly[[bis(3,5-dimethylpyridine)copper(II)]-di-μ-bromido].[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for characterizing the formation and structure of coordination complexes.

Upon coordination of this compound to a metal center, characteristic shifts in the vibrational frequencies of the pyridine ring are expected. The C=N and C=C stretching vibrations are particularly sensitive to coordination. These bands, typically observed in the 1400-1600 cm⁻¹ region for the free ligand, are expected to shift to higher frequencies upon complexation due to the electronic changes in the pyridine ring.

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing diamagnetic metal complexes. The coordination of the pyridine nitrogen to a metal center leads to a deshielding of the protons and carbon atoms of the pyridine ring, resulting in a downfield shift of their NMR signals. The magnitude of this shift can provide information about the strength of the metal-ligand bond. For paramagnetic complexes, NMR spectra will exhibit broad signals, which can still provide structural information but require more specialized interpretation.

Visualizations

References

3,5-Diethylpyridine in Organometallic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dialkylpyridines represent a versatile class of ligands in organometallic chemistry. Their steric and electronic properties can be fine-tuned by varying the nature of the alkyl substituents at the 3 and 5 positions. This guide focuses on 3,5-diethylpyridine, a member of this family, and its role as a ligand in the formation and function of organometallic complexes. Due to the limited specific data available for this compound, this guide will draw upon information from its close analogue, 3,5-dimethylpyridine (B147111) (3,5-lutidine), to provide a comprehensive overview of its expected behavior and potential applications. The principles of coordination chemistry, synthesis, and catalytic activity discussed are broadly applicable to 3,5-disubstituted pyridine (B92270) ligands.

Ligand Synthesis and Properties

The synthesis of 3,5-dialkylpyridines can be achieved through various organic chemistry methodologies. While specific high-yield protocols for this compound are not extensively documented in peer-reviewed literature, general methods for the synthesis of analogous compounds like 3,5-dimethylpyridine can be adapted. These methods often involve condensation and cyclization reactions of aldehydes, ketones, and ammonia (B1221849) or amines.[1] Another approach involves the halogenation of the pyridine ring followed by alkylation.[1]

Key Properties of 3,5-Disubstituted Pyridine Ligands:

-

Steric Hindrance: The alkyl groups at the 3 and 5 positions provide steric bulk around the coordinating nitrogen atom. This steric hindrance can influence the coordination number and geometry of the resulting metal complex, as well as the accessibility of the metal center to substrates in catalytic reactions.

-

Electronic Effects: Alkyl groups are electron-donating, which increases the electron density on the pyridine nitrogen. This enhanced basicity strengthens the σ-donor properties of the ligand, leading to more stable metal-ligand bonds.

Coordination Chemistry and Complex Formation

This compound, like other simple pyridines, acts as a monodentate ligand, coordinating to a metal center through the lone pair of electrons on the nitrogen atom. The formation of these complexes is a fundamental aspect of organometallic chemistry.[2] The steric bulk of the ethyl groups in this compound would be expected to play a significant role in the coordination sphere of the metal, potentially favoring lower coordination numbers compared to less hindered pyridine ligands.

While specific crystal structure data for this compound complexes are scarce, the structural characteristics of complexes with the closely related 3,5-dimethylpyridine ligand provide valuable insights. For instance, in the case of copper(II) bromide complexes with 3,5-disubstituted pyridines, the ligands occupy axial positions in coordination polymers.[3]

Table 1: Crystallographic Data for a Representative 3,5-Dimethylpyridine Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [CuBr₂(3,5-Me₂py)₂]n | Monoclinic | P2₁/n | 3.8930(3) | 16.517(1) | 7.9620(6) | 93.351(3) | [3] |

Note: This data is for the 3,5-dimethylpyridine analogue and is presented to illustrate the typical structural features of such complexes.

Experimental Protocols

General Protocol for the Synthesis of a Transition Metal-Pyridine Complex:

-

Dissolution of Metal Salt: Dissolve the desired transition metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent (e.g., ethanol, methanol, or water).

-

Addition of Ligand: To the stirred solution of the metal salt, add a stoichiometric amount of this compound.

-

Complex Formation: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the formation of the complex. The product may precipitate out of the solution or can be isolated by removal of the solvent.

-

Purification: The resulting solid complex can be purified by recrystallization from an appropriate solvent.

Characterization of the synthesized complexes would typically involve techniques such as X-ray crystallography, NMR spectroscopy, IR spectroscopy, and elemental analysis.[4]

Catalytic Applications

While specific catalytic applications of this compound complexes are not widely reported, the broader class of metal complexes with substituted pyridine ligands are known to be active in various catalytic transformations. The steric and electronic properties of the this compound ligand can be expected to influence the activity and selectivity of a metal catalyst. For instance, in reactions where ligand dissociation is a key step, the steric bulk of the diethyl groups might facilitate this process. Conversely, the strong σ-donor character could stabilize the metal center in a particular oxidation state, which is crucial for many catalytic cycles.

Given the catalytic activity of other pyridine-containing organometallic complexes, potential applications for this compound complexes could include:

-

Cross-coupling reactions: Where the ligand can stabilize the active metal catalyst.

-

Hydrogenation and transfer hydrogenation reactions: By influencing the electronic environment of the metal center.

-

Polymerization reactions: Where the steric profile of the ligand can control the stereochemistry of the resulting polymer.

Visualizations

Logical Relationship: Ligand Properties and Complex Characteristics

Caption: Ligand properties influencing complex characteristics.

Experimental Workflow: Synthesis of a Metal-Pyridine Complex

Caption: A typical synthesis and characterization workflow.

Conclusion

This compound holds promise as a valuable ligand in organometallic chemistry, offering a unique combination of steric and electronic properties. While direct research on its coordination complexes is currently limited, the extensive knowledge base for the analogous 3,5-dimethylpyridine provides a strong foundation for predicting its behavior and guiding future research. The synthesis of novel this compound-metal complexes and the exploration of their catalytic activities present a fertile ground for discovery in the fields of inorganic chemistry, catalysis, and materials science. Further investigation into this ligand is warranted to fully elucidate its potential and expand the toolbox of ligands available to chemists for designing advanced functional materials and catalysts.

References

- 1. 3,5-Dimethyl Pyridine (3,5-Lutidine) – Properties, Uses, Safety, and Supply from China Manufacturer | High-Purity Chemical Supplier [pipzine-chem.com]

- 2. Pyridine coordination chemistry for molecular assemblies on surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CuBr2 complexes with 3,5-disubstituted pyridine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

An In-depth Technical Guide on the Toxicity and Safety of 3,5-Diethylpyridine

This guide summarizes the general toxicological profile of pyridines as a class and highlights the data available for the closely related analogue, 3,5-dimethylpyridine (B147111), to provide a potential framework for considering the safety of 3,5-diethylpyridine. However, it is crucial to emphasize that these data are not directly applicable to this compound and should be interpreted with caution.

General Toxicity of Pyridine and its Derivatives

Pyridine and its derivatives are known to be irritants and can be toxic by ingestion and inhalation.[1][2] They can cause irritation to the skin, eyes, and respiratory system.[3] In cases of exposure, it is recommended to remove the individual to fresh air, rinse the affected skin or eyes with water, and seek medical attention.[1] Ingestion should not be followed by induced vomiting.[1]

Toxicological Data for 3,5-Dimethylpyridine (a structural analogue)

The following sections detail the toxicological data available for 3,5-dimethylpyridine. This information is presented for comparative purposes only and does not reflect tested values for this compound.

Acute Toxicity

Quantitative data on the acute toxicity of 3,5-dimethylpyridine is summarized in the table below.

| Route of Administration | Species | Test | Value | Reference |

| Oral | Rat | LD50 | < 500 mg/kg | [1][4] |

| Dermal | Rat | LD50 | < 2000 mg/kg | [1] |

| Inhalation | Rat | LC50 | 1.16 - 2.97 mg/L (4h) | [1] |

Experimental Protocols:

The oral LD50 value in rats was determined in a study where 3 out of 5 females and 3 males died by day 2 at a dose of < 500 mg/kg body weight.[4] The dermal LD50 and inhalation LC50 were also determined in rats.[1]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is limited evidence regarding the carcinogenicity of 3,5-dimethylpyridine, and it is not formally classified as a carcinogen by major regulatory bodies such as the International Agency for Research on Cancer (IARC) or the Environmental Protection Agency (EPA).[3] No information was available regarding mutagenic or reproductive effects.[1]

Signaling Pathways and Experimental Workflows

Due to the lack of specific mechanistic or detailed in vivo/in vitro study data for this compound, the creation of diagrams for signaling pathways or experimental workflows is not possible at this time.

For a related compound, 3-cyanopyridine (B1664610), a reproductive and developmental toxicity screening test in rats identified general liver damage and adverse effects on the male and female reproductive systems at specific dose levels.[5] An experimental workflow for such a study, based on established guidelines[6][7][8], could be generalized as follows:

A generalized workflow for a reproductive and developmental toxicity screening study.

Conclusion

The current body of scientific literature available in the public domain lacks specific toxicological data for this compound. While information on the parent compound, pyridine, and the analogue, 3,5-dimethylpyridine, provides some context, it is insufficient for a thorough safety assessment of this compound. Researchers, scientists, and drug development professionals are strongly advised to undertake specific toxicological studies for this compound to determine its safety profile before any application. The data and protocols for related compounds can serve as a starting point for designing these necessary investigations.

References

- 1. fishersci.com [fishersci.com]

- 2. 3,5-Dimethylpyridine - Hazardous Agents | Haz-Map [haz-map.com]

- 3. Page loading... [wap.guidechem.com]

- 4. echemi.com [echemi.com]

- 5. Reproductive and developmental toxicity screening test of 3-cyanopyridine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. database.ich.org [database.ich.org]

- 7. fda.gov [fda.gov]

- 8. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

An In-depth Technical Guide to the Safe Laboratory Handling and Quenching of 3,5-Diethylpyridine

Disclaimer: This guide is intended for use by trained professionals in a laboratory setting. The information provided for 3,5-diethylpyridine is supplemented with data from its close structural analog, 3,5-dimethylpyridine (B147111) (3,5-lutidine), due to a greater availability of safety data for the latter. The handling and safety procedures for these two compounds are expected to be very similar. However, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound provided by the supplier before use and to conduct a thorough risk assessment for any planned experimental work.

Physical and Chemical Properties

The following table summarizes key physical and chemical properties for this compound and its analog, 3,5-dimethylpyridine. This data is crucial for understanding the substance's behavior under various laboratory conditions.

| Property | This compound | 3,5-Dimethylpyridine (3,5-Lutidine) |

| CAS Number | 699-25-2[1][2] | 591-22-0[3][4] |

| Molecular Formula | C9H13N | C7H9N[3][4] |

| Molecular Weight | 135.21 g/mol | 107.15 g/mol [4] |

| Appearance | Not specified; likely a liquid | Colorless to pale yellow liquid[3][5][6] |

| Odor | Not specified; likely pungent, pyridine-like | Strong, pungent, pyridine-like odor[3][5] |

| Boiling Point | 208 °C[1] | 169 - 170 °C[3][7] |

| Melting Point | 180-181 °C (for a derivative)[1] | -9 °C[3][7] |

| Density | 0.9227 g/cm³[1] | 0.930 g/cm³[3] |

| Flash Point | Not specified | 53 °C / 127.4 °F[3] |

| pKa | 5.92 ± 0.20 (Predicted)[1] | 6.15 (at 25 °C)[6] |

| Solubility in Water | Not specified | Slightly soluble / 33 g/L (20 °C)[5][6] |

Hazard Identification and GHS Classification

Based on data for the closely related 3,5-dimethylpyridine, this compound should be treated as a hazardous substance. The GHS classification highlights its potential risks.[4][8]

| Hazard Class | GHS Classification (for 3,5-Dimethylpyridine) | Hazard Statement |

| Flammability | Flammable Liquid, Category 3 | H226: Flammable liquid and vapor[4][8] |

| Acute Toxicity (Oral) | Acute Toxicity, Category 3 | H301: Toxic if swallowed[4][8] |

| Acute Toxicity (Dermal) | Acute Toxicity, Category 4 | H312: Harmful in contact with skin[8] |

| Acute Toxicity (Inhalation) | Acute Toxicity, Category 3 | H331: Toxic if inhaled[8] |

| Skin Corrosion/Irritation | Skin Corrosion, Sub-category 1B | H314: Causes severe skin burns and eye damage[7][8] |

| Serious Eye Damage/Irritation | Serious Eye Damage, Category 1 | H314: Causes severe skin burns and eye damage[3][8] |

Safe Laboratory Handling Procedures

A multi-tiered approach to safety, encompassing engineering controls, personal protective equipment, and standard operating procedures, is mandatory when handling this compound.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[9][10]

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[3][11]

-

Ignition Sources: Use explosion-proof electrical, ventilating, and lighting equipment.[3][8] Keep the chemical away from heat, sparks, open flames, and other sources of ignition.[3]

Personal Protective Equipment (PPE)

The following table outlines the minimum required PPE for handling this compound.

| Protection Type | Specification | Rationale |

| Eye and Face Protection | Chemical safety goggles or a full-face shield conforming to EN166 (EU) or NIOSH (US) standards.[8][11][12] | Protects against splashes and vapors that can cause severe eye damage.[3] |

| Hand Protection | Nitrile or neoprene gloves. Inspect gloves for degradation before use.[9][10] | Provides a barrier against skin contact, which can cause burns and is a route for toxic exposure.[3] |

| Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes.[8][10] | Minimizes skin exposure from accidental spills and provides protection from potential flammability hazards.[10] |

| Respiratory Protection | A NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary if handling outside a fume hood or if exposure limits are exceeded.[3][11] | Protects the respiratory tract from toxic and irritating vapors.[8] |

Storage and Handling

-

Storage: Store in a cool, dry, and well-ventilated place, away from heat and ignition sources.[3][5][8] Keep containers tightly closed to prevent the escape of vapors and contact with moisture.[3][8] The substance should be stored locked up.[3][8]

-

Incompatible Materials: Store separately from strong oxidizing agents, acids, acid chlorides, and chloroformates.[3][11]

-

Handling: Avoid contact with skin, eyes, and clothing.[7] Do not breathe vapors or mist.[3] Use non-sparking tools and take precautionary measures against static discharge.[3][8] Ground and bond containers when transferring material.[8] Do not eat, drink, or smoke in the handling area.[8]

Accidental Release and First Aid Measures

Accidental Release

-

Evacuate: Immediately evacuate personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated.

-

Control Ignition Sources: Remove all sources of ignition.[3][7]

-

Containment: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite, or commercial sorbent). Do not let the chemical enter drains.

-

Collection: Collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[3]

-

Decontamination: Clean the spill area thoroughly.

First Aid Measures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][8]

-

Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with large amounts of water for at least 15 minutes. Seek immediate medical attention.[3][8]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7][8]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3][8]

Quenching Procedures

Quenching is the process of neutralizing a reactive chemical. For this compound, which is a basic compound, this is typically achieved by reacting it with a dilute acid to form a water-soluble and less hazardous salt. This procedure should be performed in a fume hood with appropriate PPE.

Experimental Protocol: Acidic Quenching of Bulk this compound

Objective: To safely neutralize unreacted or waste this compound.

Materials:

-

This compound

-

Dilute Hydrochloric Acid (e.g., 2M HCl)

-

Large beaker or flask (at least 10x the volume of the pyridine)

-

Stir plate and magnetic stir bar

-

Ice bath

-

pH paper or pH meter

Procedure:

-

Preparation: Place the beaker or flask containing a magnetic stir bar in an ice bath on a stir plate within a chemical fume hood.

-

Dilution: If quenching a concentrated amount, it is prudent to first dilute the this compound with a water-miscible, inert solvent (e.g., isopropanol (B130326) or tetrahydrofuran) to better control the reaction temperature.

-

Cooling: Begin stirring and allow the container with the pyridine (B92270) (or its solution) to cool in the ice bath. The quenching process is exothermic.

-

Slow Addition of Acid: Slowly and carefully add the dilute hydrochloric acid dropwise to the stirring pyridine solution.[13] Monitor the temperature of the mixture. If the temperature rises significantly, pause the addition until it cools down.

-

pH Monitoring: Periodically check the pH of the solution. Continue adding acid until the pH is acidic (pH 2-3) to ensure complete neutralization of the pyridine base.[13]

-

Final Stirring: Once the addition is complete and the pH is stable in the acidic range, allow the mixture to stir for an additional 30 minutes to ensure the reaction is complete.

-

Disposal: The resulting aqueous solution of the pyridinium (B92312) salt can now be disposed of as aqueous chemical waste, following all local, state, and federal regulations.

Visualizations

Logical Flow for Safe Handling and Quenching

Caption: Workflow for handling and quenching this compound.

Hierarchy of Safety Controls

Caption: Hierarchy of controls for managing chemical hazards.

References

- 1. 3,5-DIETHYL PYRIDINE CAS#: 699-25-2 [amp.chemicalbook.com]

- 2. 3,5-DIETHYL PYRIDINE | 699-25-2 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. 3,5-Dimethylpyridine | C7H9N | CID 11565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3,5-Dimethyl Pyridine (3,5-Lutidine) – Properties, Uses, Safety, and Supply from China Manufacturer | High-Purity Chemical Supplier [pipzine-chem.com]

- 6. Page loading... [guidechem.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. echemi.com [echemi.com]

- 9. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 10. benchchem.com [benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. targetmol.com [targetmol.com]

- 13. researchgate.net [researchgate.net]

Degradation Pathways of 3,5-Diethylpyridine Under Acidic and Basic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Diethylpyridine is a substituted pyridine (B92270) with two ethyl groups at the 3 and 5 positions of the aromatic ring. Understanding its stability and potential degradation pathways under various pH conditions is crucial for its application in pharmaceutical and chemical industries, particularly concerning drug development, formulation, and storage. This technical guide outlines the predicted behavior of this compound under acidic and basic stress conditions, providing a framework for future experimental investigation.

Predicted Stability and Reactivity

The chemical behavior of this compound is primarily dictated by the pyridine ring, a heteroaromatic system, and the two activating ethyl substituents.